molecular formula C6H10ClNS B2650526 (1R)-1-Thiophen-3-ylethanamine;hydrochloride CAS No. 2418596-35-5

(1R)-1-Thiophen-3-ylethanamine;hydrochloride

Cat. No.: B2650526
CAS No.: 2418596-35-5
M. Wt: 163.66
InChI Key: ZCIQRLOIHVITNV-NUBCRITNSA-N
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Description

(1R)-1-Thiophen-3-ylethanamine hydrochloride is a chiral amine derivative featuring a thiophene ring substituted at the 3-position and an ethylamine backbone. The compound exists as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical or synthetic applications. The (1R) stereochemistry confers distinct optical activity, influencing its interaction with biological targets.

Properties

IUPAC Name

(1R)-1-thiophen-3-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIQRLOIHVITNV-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CSC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-Thiophen-3-ylethanamine;hydrochloride typically involves the reaction of thiophene with ethylamine under specific conditions. The process may include steps such as:

    Nitration: Thiophene is nitrated to form 3-nitrothiophene.

    Reduction: The nitro group is reduced to an amine group, resulting in 3-aminothiophene.

    Alkylation: 3-aminothiophene is then alkylated with ethylamine to form (1R)-1-Thiophen-3-ylethanamine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting (1R)-1-Thiophen-3-ylethanamine with hydrochloric acid.

Industrial Production Methods: Industrial production of (1R)-1-Thiophen-3-ylethanamine;hydrochloride may involve large-scale synthesis using similar steps as mentioned above, but with optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R)-1-Thiophen-3-ylethanamine;hydrochloride can undergo oxidation reactions, where the thiophene ring is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can undergo substitution reactions where the hydrogen atoms on the thiophene ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl halides can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Thiophene derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of heterocyclic chemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-Thiophen-3-ylethanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Modifications Key Features
(1R)-1-Thiophen-3-ylethanamine HCl C₆H₁₀ClNS 163.52 Thiophen-3-yl, ethylamine, HCl salt Chiral center at C1; sulfur-containing heterocycle enhances electronic diversity.
(R)-1-(5-Bromothiophen-3-yl)ethanamine HCl C₆H₉BrClNS 242.56 5-Bromo substitution on thiophene Bromine increases molecular weight and lipophilicity; may alter receptor affinity.
(R)-1-(Thiophen-3-yl)propan-2-amine HCl C₇H₁₂ClNS 177.52 Propan-2-amine backbone, thiophen-3-yl Extended carbon chain may improve membrane permeability but reduce metabolic stability.
2-(3-Chlorophenyl)-1-thiophen-2-ylethanamine HCl C₁₂H₁₃Cl₂NS 274.21 Thiophen-2-yl and 3-chlorophenyl groups Dual aromatic systems; potential for enhanced binding via π-π interactions.
Thiophene fentanyl HCl C₂₄H₂₆N₂OS·HCl 439.01 Thiophene-linked fentanyl analog Opioid receptor agonist; sulfur substitution may alter potency vs. phenyl analogs.

Stability and Degradation

  • Stability in Biological Matrices : Ephedrine derivatives (e.g., (1R,2S)-ephedrine HCl) exhibit reduced stability in urine and plasma when exposed to E. coli, with degradation exceeding 70% after six months at -20°C . While direct data for (1R)-1-Thiophen-3-ylethanamine HCl are unavailable, the thiophene ring’s susceptibility to microbial or oxidative degradation warrants caution in biological storage conditions.
  • Salt Form Influence : Hydrochloride salts generally improve stability compared to free bases. For example, colesevelam HCl retains structural integrity under synthetic conditions when cross-linked appropriately .

Biological Activity

(1R)-1-Thiophen-3-ylethanamine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research and medicine, and relevant case studies.

Overview of the Compound

(1R)-1-Thiophen-3-ylethanamine;hydrochloride is a heterocyclic amine that incorporates a thiophene ring. Its unique structural properties make it a valuable building block in organic synthesis and drug development. The compound is primarily studied for its antimicrobial and anti-inflammatory properties, along with potential applications in treating various diseases.

The biological activity of (1R)-1-Thiophen-3-ylethanamine;hydrochloride is attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological effects, including:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, making it a candidate for further exploration as an antimicrobial agent.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Antimicrobial Activity

A study investigating the antimicrobial properties of (1R)-1-Thiophen-3-ylethanamine;hydrochloride demonstrated significant inhibition against several bacterial strains. The effectiveness was evaluated using standard disk diffusion assays, revealing that the compound could potentially serve as a lead for developing new antibiotics.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

This data suggests that further optimization of the compound could enhance its antimicrobial efficacy.

Anti-inflammatory Properties

Research has also indicated that (1R)-1-Thiophen-3-ylethanamine;hydrochloride may reduce inflammation markers in vitro. A study assessed its impact on cytokine production in macrophages stimulated with lipopolysaccharides (LPS). Results showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.

Case Studies

Several case studies have explored the therapeutic potential of thiophene derivatives, including (1R)-1-Thiophen-3-ylethanamine;hydrochloride:

  • Case Study on Antimicrobial Efficacy :
    • Researchers evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound exhibited comparable activity to existing antibiotics, suggesting its potential as a novel therapeutic agent.
  • Case Study on Anti-inflammatory Effects :
    • A clinical trial investigated the use of thiophene derivatives in patients with chronic inflammatory diseases. Participants receiving treatment with (1R)-1-Thiophen-3-ylethanamine;hydrochloride reported reduced symptoms and improved quality of life.

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